
1,1-Difluoro-3,4-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-3,4-dimethylcyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-3,4-dimethylcyclohexane typically involves the fluorination of 3,4-dimethylcyclohexane. One common method is the reaction of 3,4-dimethylcyclohexane with a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-3,4-dimethylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction can lead to the removal of fluorine atoms, resulting in the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Major Products Formed
Substitution: Products may include 1,1-diiodo-3,4-dimethylcyclohexane or other substituted derivatives.
Oxidation: Products may include 1,1-difluoro-3,4-dimethylcyclohexanone or corresponding alcohols.
Reduction: Products may include 3,4-dimethylcyclohexane or other reduced hydrocarbons.
Scientific Research Applications
1,1-Difluoro-3,4-dimethylcyclohexane has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-3,4-dimethylcyclohexane involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,1-Difluoro-3,4-dimethylcyclohexane can be compared with other similar compounds, such as:
1,1-Difluoro-3,3-dimethylcyclohexane: Similar structure but with different positions of methyl groups.
1,1-Difluoro-2,2-dimethylcyclohexane: Another isomer with different methyl group positions.
1,1-Difluoro-4,4-dimethylcyclohexane: Different substitution pattern on the cyclohexane ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and physical properties.
Properties
Molecular Formula |
C8H14F2 |
|---|---|
Molecular Weight |
148.19 g/mol |
IUPAC Name |
1,1-difluoro-3,4-dimethylcyclohexane |
InChI |
InChI=1S/C8H14F2/c1-6-3-4-8(9,10)5-7(6)2/h6-7H,3-5H2,1-2H3 |
InChI Key |
RZDOCQQWXIQFQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


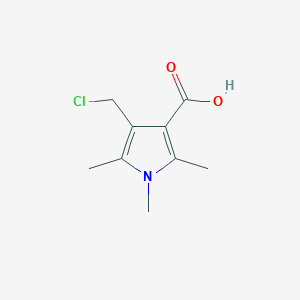
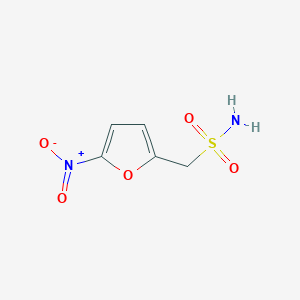
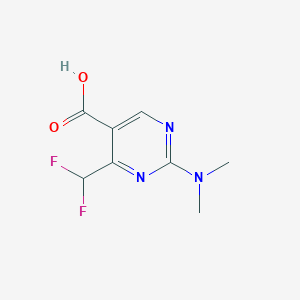
![3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine](/img/structure/B13226347.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid](/img/structure/B13226348.png)
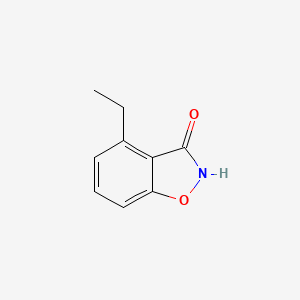
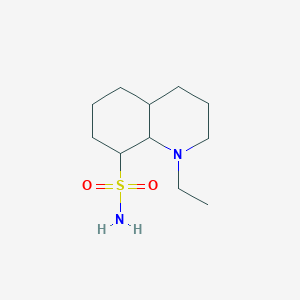
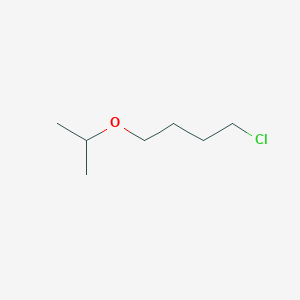
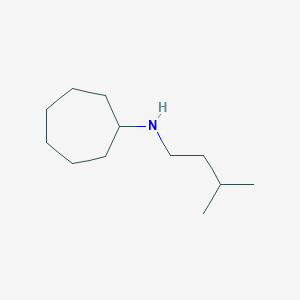
![Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13226377.png)
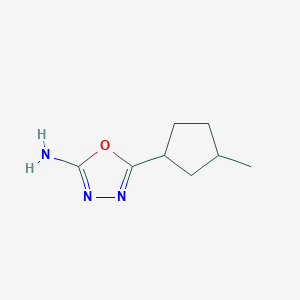
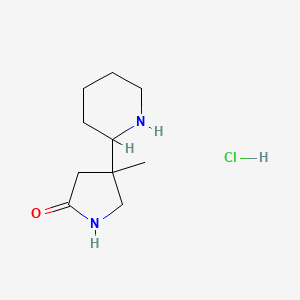
![Methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13226396.png)
![[2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine](/img/structure/B13226398.png)
